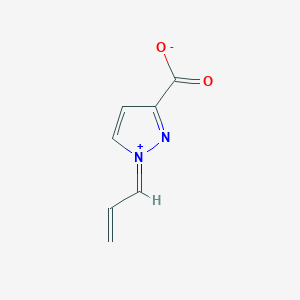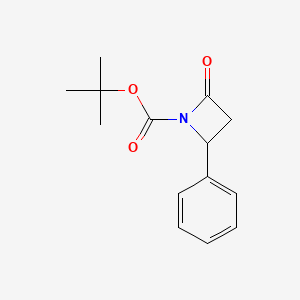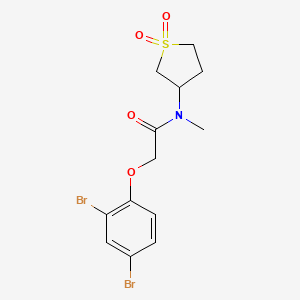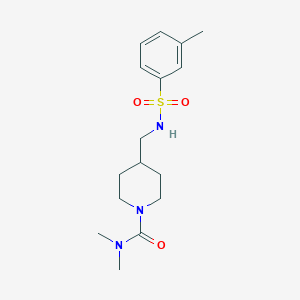
3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as TPTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. TPTB is a derivative of benzamide and has a unique chemical structure that allows it to interact with specific receptors in the brain. In
Wirkmechanismus
3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide exerts its effects by binding to the sigma-1 receptor, which is located on the endoplasmic reticulum and plasma membrane of cells. This binding leads to the modulation of various signaling pathways, including the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the inhibition of the extracellular signal-regulated kinase (ERK) pathway. 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has also been shown to modulate the activity of ion channels and neurotransmitter transporters, which may contribute to its effects on neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to enhance the survival of neurons under conditions of stress, such as oxidative stress and excitotoxicity. 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Additionally, 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has been shown to have analgesic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is its selectivity for the sigma-1 receptor, which allows for the specific modulation of this receptor's activity. 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is its potential toxicity, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide. One area of research is the development of more selective and potent sigma-1 receptor ligands based on the structure of 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide. Another area of research is the investigation of the therapeutic potential of 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, the mechanisms underlying the effects of 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide on neuronal excitability and synaptic transmission need to be further elucidated. Overall, 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has the potential to be a valuable tool for the study of the sigma-1 receptor and its role in various neurological disorders.
Synthesemethoden
The synthesis of 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of acetic acid and sodium cyanoborohydride. This reaction results in the formation of the intermediate 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzaldehyde, which is then converted to 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide by reacting with ammonium acetate in the presence of palladium on carbon.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. 3,4,5-trimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has been used as a tool to study the functions of the sigma-1 receptor and its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-24-17-10-15(11-18(25-2)19(17)26-3)20(23)21-12-16(14-6-9-27-13-14)22-7-4-5-8-22/h6,9-11,13,16H,4-5,7-8,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRLRALSGOPTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2660838.png)


![(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2660844.png)
![2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2660846.png)




![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanone](/img/structure/B2660852.png)


![3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2660858.png)
![2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2660859.png)